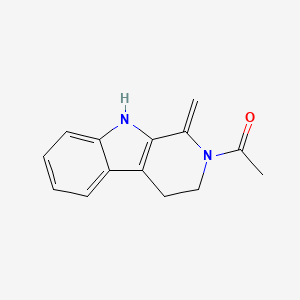
1-(1-Methylidene-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethan-1-one
Cat. No. B8479254
Key on ui cas rn:
61828-58-8
M. Wt: 226.27 g/mol
InChI Key: GFFLEAFQOQBBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06048868
Procedure details


To a solution of harmalan (1 mmol) in pyridine (2 ml) is added acetic anhydride (1.1 eq). After acid hydrolysis and extraction with ethyl acetate, the crude product is flash-chromatographed (eluent: EtOAc/pet. ether; 50/50). The 1-methylene-2-acetyl-1,2,3,4-tetrahydro-β-carboline elutes off first.




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:14][CH2:13][CH2:12][C:4]2=[C:5]3[C:10](=[N:11][C:3]=12)[CH:9]=[CH:8][CH:7]=[CH:6]3.[C:15](OC(=O)C)(=[O:17])[CH3:16].C(OCC)(=O)C>N1C=CC=CC=1>[CH2:1]=[C:2]1[C:3]2[NH:11][C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:4]=2[CH2:12][CH2:13][N:14]1[C:15](=[O:17])[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C2C(=C3C=CC=CC3=N2)CCN1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product is flash-chromatographed (eluent: EtOAc/pet. ether; 50/50)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C=C1N(CCC=2C3=CC=CC=C3NC12)C(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
